dibromane pyridine hydrobromide
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Overview
Description
dibromane pyridine hydrobromide, also known as pyridinium tribromide, is an organic compound composed of a pyridinium cation and a tribromide anion. It is a crystalline red solid that is virtually insoluble in water. This compound is primarily used as a brominating agent in organic synthesis due to its ability to act as a source of electrophilic bromine .
Mechanism of Action
Pyridinium hydrogen tribromide, also known as Pyridinium perbromide or Pyridinium tribromide, is an organic chemical composed of a pyridinium cation and a tribromide anion . It is a strong oxidizing agent used as a source of electrophilic bromine in halogenation reactions .
Target of Action
The primary target of Pyridinium hydrogen tribromide is organic compounds that undergo halogenation reactions . It acts as a source of electrophilic bromine, which can react with various organic compounds.
Mode of Action
Pyridinium hydrogen tribromide interacts with its targets by acting as a brominating agent . It provides electrophilic bromine, which can react with organic compounds, leading to the substitution or addition of bromine atoms .
Biochemical Pathways
It is known to play a role in the halogenation reactions of organic compounds . The bromination of these compounds can lead to significant changes in their chemical properties and biological activities.
Result of Action
The primary result of Pyridinium hydrogen tribromide’s action is the bromination of organic compounds . This can lead to significant changes in the compounds’ chemical properties and potential biological activities. For example, it has been used in the synthesis of various pharmaceuticals and bioactive compounds .
Action Environment
The action of Pyridinium hydrogen tribromide can be influenced by various environmental factors. For instance, it is a solid that is virtually insoluble in water , which can affect its reactivity.
Biochemical Analysis
Biochemical Properties
Pyridinium Hydrogen Tribromide plays an intriguing role in a wide range of research topics . It is known for its importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors . It has been reported to label lysine residues under physiological conditions
Molecular Mechanism
It is known to be a brominating agent of ketones, phenols, and ethers
Temporal Effects in Laboratory Settings
Pyridinium Hydrogen Tribromide is a stable solid that can be more easily handled and weighed precisely, especially important properties for use in small scale reactions
Preparation Methods
dibromane pyridine hydrobromide can be synthesized by reacting pyridinium bromide with bromine or thionyl bromide . The reaction typically involves the following steps:
Reaction with Bromine: Pyridinium bromide is reacted with bromine in a suitable solvent, such as acetic acid, to form pyridinium hydrogen tribromide.
Reaction with Thionyl Bromide: Pyridinium bromide is reacted with thionyl bromide to yield pyridinium hydrogen tribromide.
Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound.
Chemical Reactions Analysis
dibromane pyridine hydrobromide is a versatile reagent that undergoes various types of chemical reactions, including:
Bromination: It is commonly used as a brominating agent for ketones, phenols, and ethers. The reaction conditions typically involve the use of a solvent like acetic acid and mild temperatures.
Substitution: It can participate in substitution reactions, where the tribromide anion is replaced by other nucleophiles.
The major products formed from these reactions include brominated organic compounds, which are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
dibromane pyridine hydrobromide has a wide range of applications in scientific research, including:
Medicine: this compound is employed in the synthesis of medicinal compounds, particularly those that require bromination as a key step.
Industry: It is used in the production of brominated flame retardants and other industrial chemicals.
Comparison with Similar Compounds
dibromane pyridine hydrobromide is unique in its stability and reactivity compared to other brominating agents. Similar compounds include:
N-Bromosuccinimide (NBS): Another brominating agent used in organic synthesis, but it is less stable and more reactive than pyridinium hydrogen tribromide.
Bromine (Br2): A common brominating agent, but it is a liquid and more hazardous to handle compared to the solid form of pyridinium hydrogen tribromide.
Quinoline Tribromide: An analogous compound that behaves similarly to pyridinium hydrogen tribromide.
This compound’s solid form and ease of handling make it a preferred choice for many laboratory and industrial applications.
Properties
CAS No. |
39416-48-3 |
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Molecular Formula |
C5H6Br3N |
Molecular Weight |
319.82 g/mol |
IUPAC Name |
molecular bromine;pyridin-1-ium;bromide |
InChI |
InChI=1S/C5H5N.Br2.BrH/c1-2-4-6-5-3-1;1-2;/h1-5H;;1H |
InChI Key |
VDCLSGXZVUDARN-UHFFFAOYSA-N |
SMILES |
C1=CC=NC=C1.Br.BrBr |
Canonical SMILES |
C1=CC=[NH+]C=C1.[Br-].BrBr |
Synonyms |
NSC 61191; Pyridinium Bromide Perbromide; Pyridinium Hydrobromide Perbromide; Pyridinium Perbromide; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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